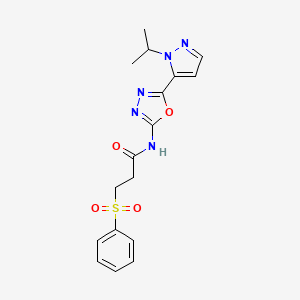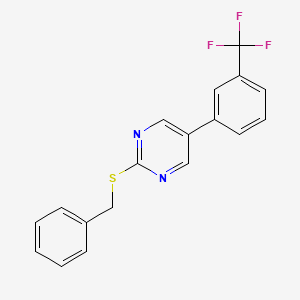![molecular formula C16H14F3N3O2 B2897850 2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide CAS No. 2415563-28-7](/img/structure/B2897850.png)
2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide, also known as PF-04971729, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) c-Met. It has been studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide inhibits the activity of c-Met, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion. By blocking c-Met signaling, this compound can induce cell cycle arrest, apoptosis, and inhibit angiogenesis, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the phosphorylation of c-Met and downstream signaling molecules such as Akt and Erk, leading to the inhibition of cell proliferation and survival. Moreover, it can induce G1 phase cell cycle arrest and apoptosis in cancer cells. In addition, this compound can inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Advantages and Limitations for Lab Experiments
One of the advantages of 2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide is its specificity for c-Met, which makes it a valuable tool for studying the biological functions of c-Met in cancer cells. Moreover, it has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical development. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in some experiments.
Future Directions
There are several future directions for the research on 2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide. One of the directions is to investigate its potential therapeutic applications in other types of cancer, such as prostate cancer and ovarian cancer. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor effects of this compound. In addition, the development of more potent and selective c-Met inhibitors based on the structure of this compound is another potential direction for future research.
Synthesis Methods
The synthesis of 2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide involves a multi-step process, which includes the reaction of 2-chloro-6-methylpyrimidine with 2-(trifluoromethoxy)aniline, followed by the addition of cyclopropylamine and the final step of carboxamide formation. The purity and yield of the final product can be improved by various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including lung cancer, breast cancer, and liver cancer. Moreover, it has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
2-cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c1-9-8-12(21-14(20-9)10-6-7-10)15(23)22-11-4-2-3-5-13(11)24-16(17,18)19/h2-5,8,10H,6-7H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYYDJSOZYESCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

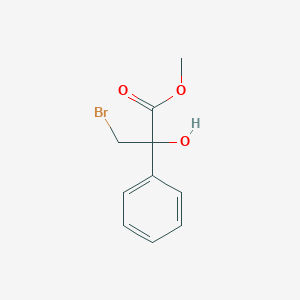
![N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2897769.png)

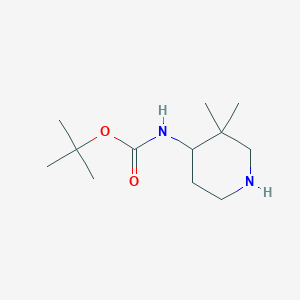
![1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2897774.png)
![N-[(3R,4R)-4-Methoxyoxan-3-yl]prop-2-enamide](/img/structure/B2897776.png)
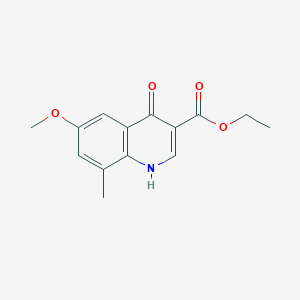


![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2897782.png)
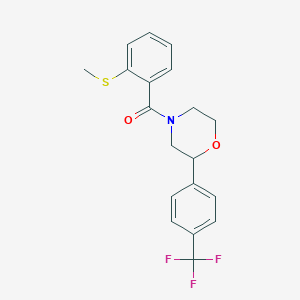
![3-(prop-2-en-1-yl)-2-(prop-2-yn-1-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2897785.png)
